molecular formula C22H14 B1617621 Benzo(a)naphthacene CAS No. 226-88-0

Benzo(a)naphthacene

Cat. No.: B1617621
CAS No.: 226-88-0
M. Wt: 278.3 g/mol
InChI Key: JTRPLRMCBJSBJV-UHFFFAOYSA-N
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Description

Benzo(a)naphthacene, also known as benzo[a]naphthacene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14. It consists of four fused benzene rings, forming a planar structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo(a)naphthacene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under high-temperature conditions. For instance, the cyclization of 1,2-diphenylacetylene can yield this compound under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of petroleum or coal tar as starting materials. These materials undergo distillation and fractionation processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Benzo(a)naphthacene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzo(a)naphthacene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which benzo(a)naphthacene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis or carcinogenesis. The molecular targets include DNA and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

    Naphthalene: Consists of two fused benzene rings.

    Anthracene: Consists of three fused benzene rings.

    Phenanthrene: Consists of three fused benzene rings in a different arrangement.

Uniqueness: Benzo(a)naphthacene is unique due to its four-ring structure, which imparts distinct chemical and physical properties compared to its smaller counterparts.

Properties

IUPAC Name

benzo[a]tetracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-7-17-12-20-14-22-18(13-19(20)11-16(17)6-1)10-9-15-5-3-4-8-21(15)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRPLRMCBJSBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC5=CC=CC=C5C=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177120
Record name Benzo(a)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226-88-0
Record name Benzo[a]naphthacene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)naphthacene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[a]naphthacene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BENZO(A)NAPHTHACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R327XQ1AYZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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